molecular formula C12H14O2 B8752111 6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8752111
M. Wt: 190.24 g/mol
InChI Key: WEGJKDKXICPGRV-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a solution of 6-methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 g, 4.90 mmol) in dichloromethane (50 mL) at 0° C. was slowly added tribromoborane (1.0 M in dichloromethane) (24.5 mL, 24.5 mmol), resulting in a dark solution. The ice-bath was removed, and the reaction mixture was stirred overnight. The reaction mixture was diluted with dichloromethane (100 mL) and washed with water (2×25 mL). The aqueous layer was extracted with dichloromethane (2×25 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated to give a red, viscous oil. The residue was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane (5%-12.5%-20%) to give 6-hydroxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (0.299 g, 1.57 mmol, 32% yield) as an orange solid. The product had an HPLC ret. time=1.68 min. (condition A); LC/MS M+1=190.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][C:6]2([CH3:15])[CH3:14].BrB(Br)Br>ClCCl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7][C:6]2([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(CCC(C2=CC1)=O)(C)C
Step Two
Name
Quantity
24.5 mL
Type
reactant
Smiles
BrB(Br)Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
resulting in a dark solution
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane (100 mL)
WASH
Type
WASH
Details
washed with water (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a red, viscous oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate in hexane (5%-12.5%-20%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C2C(CCC(C2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.57 mmol
AMOUNT: MASS 0.299 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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